

Spectroscopic Profile of Isobutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyronitrile*

Cat. No.: B166230

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **isobutyronitrile** (2-methylpropanenitrile), a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **isobutyronitrile**, both proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Proton (¹H) NMR Data

The ¹H NMR spectrum of **isobutyronitrile** is characterized by two distinct signals corresponding to the methine and methyl protons.

Proton Type	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	Coupling Constant (J) (Hz)
(CH ₃) ₂ CHCN	~2.72	Septet	~7.0
(CH ₃) ₂ CHCN	~1.33	Doublet	~7.0

Table 1: ^1H NMR Spectroscopic Data for **Isobutyronitrile** in Deuterated Chloroform (CDCl_3).

Carbon- ^{13}C (^{13}C) NMR Data

The proton-decoupled ^{13}C NMR spectrum of **isobutyronitrile** displays three signals, corresponding to the nitrile, methine, and methyl carbons.

Carbon Type	Estimated Chemical Shift (δ) in CDCl_3 (ppm)
$(\text{CH}_3)_2\text{CHCN}$	115 - 130
$(\text{CH}_3)_2\text{CHCN}$	20 - 30
$(\text{CH}_3)_2\text{CHCN}$	15 - 25

Table 2: Estimated ^{13}C NMR Spectroscopic Data for **Isobutyronitrile** in Deuterated Chloroform (CDCl_3). The chemical shift for nitrile carbons typically falls within the 115-130 ppm range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of **isobutyronitrile** is dominated by a strong, sharp absorption band characteristic of the nitrile functional group.

Functional Group	Vibrational Mode	Characteristic Absorption Range (cm^{-1})	Intensity
$\text{C}\equiv\text{N}$	Stretch	2260 - 2240	Strong, Sharp
$\text{C-H (sp}^3\text{)}$	Stretch	< 3000	Medium to Strong

Table 3: Key Infrared Absorption Frequencies for **Isobutyronitrile**. Saturated nitriles typically exhibit a $\text{C}\equiv\text{N}$ stretching vibration in this region.[\[1\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **isobutyronitrile** results in the formation of a molecular ion and several characteristic fragment ions, which are invaluable for confirming its molecular weight and elucidating its structure.

m/z	Assignment	Relative Abundance
69	$[M]^+$ (Molecular Ion)	Moderate
68	$[M-H]^+$	High
54	$[M-CH_3]^+$	Moderate
42	$[C_3H_6]^+$ (Base Peak)	100%
28	$[C_2H_4]^+$ or $[N_2]^+$	High
27	$[C_2H_3]^+$	High

Table 4: Mass Spectrometry Data (Electron Ionization) for **Isobutyronitrile**.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (1H and ^{13}C)

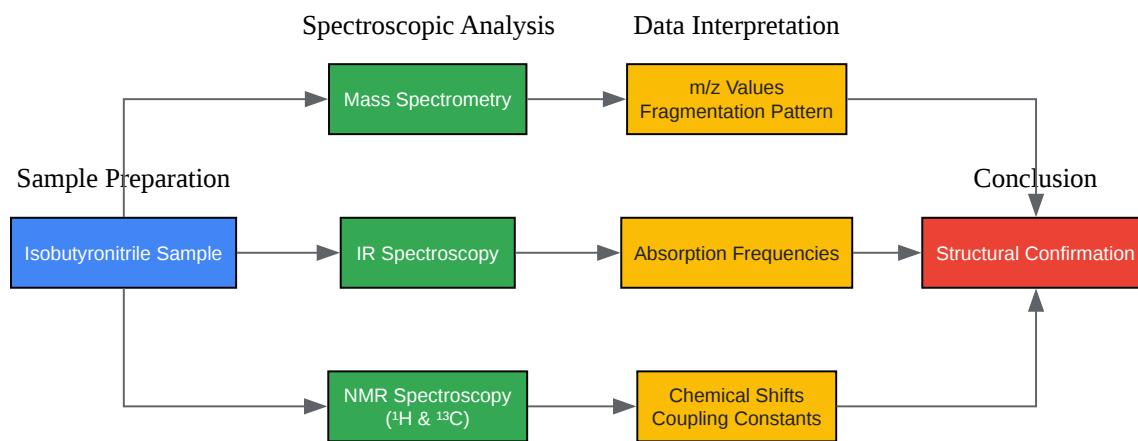
- Sample Preparation: Dissolve approximately 10-20 mg of **isobutyronitrile** in ~0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition (1H NMR): Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- Acquisition (^{13}C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to 1H NMR due to the lower natural

abundance of ^{13}C . The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

- Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: As **isobutyronitrile** is a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Background Collection: First, record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Analysis: Place the prepared salt plates in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Presentation: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).


Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile **isobutyronitrile** sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or through direct injection.
- Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.

- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of **isobutyronitrile** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **isobutyronitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Isobutyronitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b166230#isobutyronitrile-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com